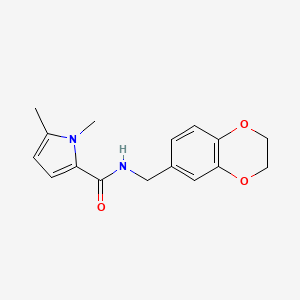
1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide, also known as MPP, is a compound that has been studied for its potential use in various scientific research applications. MPP is a pyrazole-based compound that is known to have a high affinity for the cannabinoid CB1 receptor. This receptor is found in the central nervous system and is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
作用機序
1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide exerts its effects by binding to the cannabinoid CB1 receptor in the central nervous system. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, appetite regulation, and mood. By binding to this receptor, 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide is able to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to be a potent analgesic, and it has also been shown to have anti-inflammatory effects. Additionally, 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide has been shown to have anxiolytic effects, meaning that it may be able to reduce anxiety in certain individuals.
実験室実験の利点と制限
One advantage of using 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. Additionally, 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide in lab experiments is that it has not yet been extensively studied in humans, which means that its safety and efficacy in humans is not yet fully understood.
将来の方向性
There are a variety of future directions that could be explored in relation to 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide. One area of interest is in the development of new analgesic medications that are based on the structure of 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide. Additionally, 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide could be further studied to better understand its effects on various physiological processes, such as appetite regulation and mood. Finally, 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide could be studied in human clinical trials to determine its safety and efficacy as a potential medication.
合成法
1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the condensation of 2-piperidin-1-ylphenylhydrazine with 1-methyl-1H-pyrazole-4-carboxylic acid. The resulting product is then purified using a variety of techniques, including recrystallization and column chromatography.
科学的研究の応用
1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of pain. 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide has been shown to be a potent analgesic in animal models, and it is thought that it may be able to provide pain relief without the side effects associated with traditional opioid medications.
特性
IUPAC Name |
1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19-12-13(11-17-19)16(21)18-14-7-3-4-8-15(14)20-9-5-2-6-10-20/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWAPSCMBIWMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)